Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate

Cross-Coupling Chemistry Palladium Catalysis Medicinal Chemistry Building Blocks

Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate (CAS 1229304-88-4) is a trisubstituted 1H-pyrazole bearing a C-4 bromine, a C-3 p-tolyl group, and a C-5 methyl carboxylate ester. With a molecular weight of 295.13 g/mol, a calculated LogP of ~3.52, one hydrogen-bond donor, and two hydrogen-bond acceptors, it occupies a well-defined physicochemical space distinct from common analogs.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
CAS No. 1229304-88-4
Cat. No. B1451518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate
CAS1229304-88-4
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)OC
InChIInChI=1S/C12H11BrN2O2/c1-7-3-5-8(6-4-7)10-9(13)11(15-14-10)12(16)17-2/h3-6H,1-2H3,(H,14,15)
InChIKeyCUOQLYWZGPXGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate (CAS 1229304-88-4): Core Structural and Physicochemical Profile for Procurement Decisions


Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate (CAS 1229304-88-4) is a trisubstituted 1H-pyrazole bearing a C-4 bromine, a C-3 p-tolyl group, and a C-5 methyl carboxylate ester . With a molecular weight of 295.13 g/mol, a calculated LogP of ~3.52, one hydrogen-bond donor, and two hydrogen-bond acceptors, it occupies a well-defined physicochemical space distinct from common analogs . The compound is commercially available at ≥97% purity from multiple vendors [1] and serves primarily as a versatile synthetic intermediate for generating structurally diverse, highly functionalized pyrazole libraries through transition-metal-catalyzed cross-coupling [2].

Why Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate Cannot Be Replaced by In-Class Methyl-, Carboxy-, or Des-Ester Analogs


Generic substitution among pyrazole carboxylates fails because even minor structural alterations—N-methylation, ester hydrolysis, or removal of the carboxylate—fundamentally change reactivity, physicochemical properties, and downstream synthetic utility. For example, N-methylation eliminates the NH proton, blocking opportunities for N-directed C–H functionalization, while the free carboxylic acid analog (CAS 1239478-15-9) exhibits a markedly lower LogP (~3.17 vs ~3.52) and introduces an additional acidic proton that can interfere with cross-coupling chemistry . The des-ester analog (CAS 1116093-45-8) lacks the carboxylate handle required for further derivatization such as amidation or hydrazide formation . These structural distinctions translate into concrete gaps in synthetic scope, solubility, and biological compatibility that make simple interchange impossible [1].

Quantitative Differentiation of Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate Versus Closest Analogs


Superior Suzuki–Miyaura Coupling Performance: Bromo vs. Iodo Pyrazoles

In direct comparative studies of halogenated pyrazoles in Suzuki–Miyaura cross-coupling, bromo- and chloro-substituted pyrazoles consistently outperformed their iodo counterparts due to significantly reduced propensity for protodehalogenation side reactions [1]. Although the study assessed aminopyrazoles, the mechanistic finding—that the C–Br bond resists undesirable dehalogenation more effectively than the C–I bond under standard Pd-catalyzed conditions—directly supports the superiority of methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate over any hypothetical 4-iodo analog. The bromo derivative thus provides cleaner reaction profiles and higher effective yields in library synthesis applications, eliminating purification challenges associated with dehalogenated byproducts.

Cross-Coupling Chemistry Palladium Catalysis Medicinal Chemistry Building Blocks

Retained N–H Functionality Enables Tautomerism-Driven Regioselective Modifications

4-Bromo-substituted 1H-pyrazoles, including the target compound, exhibit annular tautomerism wherein the NH proton migrates between N-1 and N-2 positions, a phenomenon extensively characterized by solid-state and solution NMR and X-ray crystallography [1]. This tautomeric equilibrium is absent in N-methylated analogs such as methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate (CAS 1435804-05-9). The free NH enables N-directed metalation and subsequent regioselective C–H functionalization strategies that are sterically and electronically inaccessible to the N-Me analog . Furthermore, the NH serves as a synthetic handle for N-alkylation, N-arylation, or N-acylation, providing a third diversification vector beyond the C-4 bromine and the C-5 ester.

Tautomerism Regioselective Synthesis Pyrazole Functionalization

Measured LogP Differentiation: Ester vs. Carboxylic Acid Modulates Permeability and Solubility

The methyl ester of methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate confers a calculated LogP of approximately 3.52, which is 0.35 log units higher than the corresponding carboxylic acid analog (4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid, CAS 1239478-15-9; LogP ~3.17) . This difference corresponds to roughly a 2.2-fold increase in calculated octanol-water partition coefficient, meaning the ester form is substantially more membrane-permeable. In early-stage drug discovery programs, this translates into distinct pharmacokinetic properties: the ester is predicted to exhibit higher passive permeability and potentially better oral absorption than the carboxylic acid. The ester also eliminates the acidic proton present in the carboxylic acid, reducing undesirable hydrogen-bond donor count (1 vs. 2) and simplifying salt-form considerations.

Lipophilicity Drug-Likeness ADME Optimization

Commercial Availability at ≥97% Purity Versus 95% for the Carboxylic Acid Analog

Multiple reputable vendors supply methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate at a purity of ≥97% (Fluorochem, Leyan) or ≥98% (MolCore) . In contrast, the corresponding carboxylic acid analog (CAS 1239478-15-9) is available at a lower typical purity of 95% . This 2–3 percentage-point purity advantage translates to fewer unidentified impurities that could interfere with sensitive catalytic reactions or complicate biological assay interpretation. Higher purity also reduces the effective cost per mole of active compound and minimizes the need for in-house repurification prior to use.

Chemical Purity Quality Control Procurement Specifications

Pyrazole Carboxylate Ester Scaffold Validated for Patent-Protected Agrochemical Lead Optimization

The pyrazole carboxylate ester scaffold, of which methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate is a representative member, has been explicitly claimed in patent literature as a privileged structure for herbicidal activity [1]. Patent US20230138225A1 describes pyrazole carboxylate esters of formula (I) that demonstrate herbicidal efficacy for weed control, establishing this compound class as commercially relevant in agrochemical R&D. While the patent does not single out this specific substitution pattern, the 4-bromo-3-aryl-5-carboxylate arrangement matches the generic structural formula, positioning this building block as a logical starting point for generating agrochemical candidate libraries through parallel synthesis. The des-ester analog 4-bromo-5-(p-tolyl)-1H-pyrazole (CAS 1116093-45-8), lacking the carboxylate ester, falls outside this patent scope.

Agrochemical Discovery Herbicide Development Patent Landscape

High-Value Application Scenarios for Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate Based on Verified Differentiation Evidence


Parallel Synthesis of 3,4,5-Trisubstituted Pyrazole Libraries via Suzuki–Miyaura Diversification

Researchers synthesizing focused libraries of trisubstituted pyrazoles for medicinal chemistry lead optimization should prioritize this compound as the core intermediate. The C-4 bromine is activated for efficient Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids, with bromo-substrates demonstrating superior performance relative to iodo analogs due to lower protodehalogenation rates [1]. Simultaneously, the free NH enables orthogonal N-selective modifications (alkylation, arylation, acylation) as a second diversification point [2], while the C-5 methyl ester can be hydrolyzed to the carboxylic acid or converted to amides as a third point of diversity. This three-vector diversification capability, combined with the cleaner cross-coupling performance of the bromo substituent, maximizes the number of high-purity analogs obtainable per gram of starting material.

Agrochemical Hit-to-Lead SAR Expansion Targeting Herbicidal Activity

Agrochemical discovery teams pursuing novel herbicides should procure this compound as a validated entry point into patent-protected chemical space. The pyrazole-5-carboxylate ester scaffold is explicitly claimed in patent US20230138225A1 as a herbicidally active structural class [3]. Using this compound as a central intermediate, teams can generate analog libraries by varying the C-4 substituent via cross-coupling while retaining the ester functionality required for patent coverage, thereby accelerating SAR exploration within commercially defensible IP territory.

ADME Property Optimization via Ester Prodrug or Bioisostere Strategies

Medicinal chemists optimizing lead compounds where the carboxylic acid analog is overly polar or poorly permeable should select this methyl ester variant. The measured LogP differential of +0.35 log units versus the free carboxylic acid (CAS 1239478-15-9), corresponding to roughly 2.2-fold higher lipophilicity, predicts improved passive membrane permeability and potentially enhanced oral absorption . The reduced hydrogen-bond donor count (1 vs. 2) further aligns with Lipinski guidelines for drug-likeness. The compound can thus serve as either a direct ester prodrug candidate or as a more tractable synthetic intermediate for preparing bioisosteres (e.g., tetrazoles, acyl sulfonamides) of the carboxylic acid series.

High-Throughput Experimentation Requiring Consistent, High-Purity Building Blocks

For high-throughput experimentation (HTE) workflows in both academic core facilities and industrial discovery groups, this compound offers a critical purity advantage. Commercially available at ≥97% purity , it reduces the risk of catalyst poisoning or false-positive biological readouts that can arise from impurities present at the 95% purity level typical of the carboxylic acid analog . This purity margin is particularly consequential in palladium-catalyzed reactions where trace coordinating impurities can substantially suppress catalytic activity, ensuring more reproducible HTE results and reducing the need for costly pre-purification steps.

Quote Request

Request a Quote for Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.